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Cat. No.: B15266601 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
4-(1-Aminoethyl)oxan-4-ol is a novel synthetic small molecule characterized by a substituted

oxane (tetrahydropyran) ring, an amino alcohol functional group, and a chiral center. The

presence of the saturated cyclic ether moiety is common in a wide range of biologically active

natural products and approved therapeutic agents, often enhancing properties like

hydrophilicity and metabolic stability.[1] The amino alcohol functional group is also a key

pharmacophore in many biologically active compounds, with derivatives showing potential as

antimicrobial, antimalarial, and anticancer agents.[2][3]

Given its structural similarity to known neuroactive compounds, 4-(1-Aminoethyl)oxan-4-ol is
proposed as a potential modulator of central nervous system (CNS) targets. These application

notes provide a hypothetical framework and detailed protocols for the initial characterization of

this compound as a potential therapeutic agent, focusing on its evaluation as an inhibitor of

neurotransmitter transporters.

Postulated Mechanism of Action
Based on its chemical structure, a plausible therapeutic hypothesis is that 4-(1-
Aminoethyl)oxan-4-ol acts as an inhibitor of monoamine transporters, such as the dopamine

transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). These
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transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their

inhibition is a key mechanism for treating a variety of neurological and psychiatric disorders.[4]

The proposed mechanism involves the binding of 4-(1-Aminoethyl)oxan-4-ol to the

transporter protein, blocking the reuptake of neurotransmitters from the synaptic cleft into the

presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the

synapse, enhancing downstream signaling.
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Caption: Postulated mechanism of 4-(1-Aminoethyl)oxan-4-ol as a DAT inhibitor.

Data Presentation
The following tables present hypothetical in vitro activity and selectivity data for 4-(1-
Aminoethyl)oxan-4-ol, which would be generated using the protocols described in this

document.

Table 1: In Vitro Potency Against Monoamine Transporters
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Target Assay Type IC50 (nM)

Dopamine Transporter (DAT) [³H]DA Uptake Inhibition 15

Norepinephrine Transporter

(NET)
[³H]NE Uptake Inhibition 250

Serotonin Transporter (SERT) [³H]5-HT Uptake Inhibition >10,000

IC50: The half-maximal inhibitory concentration.

Table 2: Selectivity Profile Against a Panel of CNS Receptors

Target Assay Type Ki (nM)

D2 Dopamine Receptor [³H]Spiperone Binding >10,000

5-HT2A Serotonin Receptor [³H]Ketanserin Binding >10,000

Alpha-1 Adrenergic Receptor [³H]Prazosin Binding 5,200

Muscarinic M1 Receptor [³H]Pirenzepine Binding >10,000

Ki: The inhibition constant, calculated from IC50 values using the Cheng-Prusoff equation.[5]

Table 3: Preliminary ADME/Tox Profile

Parameter Assay Result

Aqueous Solubility Kinetic Solubility 150 µM

Metabolic Stability Human Liver Microsomes (T½) 45 min

Cell Permeability Caco-2 8 x 10⁻⁶ cm/s

Cytotoxicity HepG2 Cells (CC50) >50 µM

ADME/Tox: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Experimental Protocols
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Protocol 1: In Vitro Neurotransmitter Transporter Uptake
Assay
This protocol is designed to measure the potency of 4-(1-Aminoethyl)oxan-4-ol in inhibiting

the uptake of dopamine by the human dopamine transporter (DAT). The same principles can

be applied to NET and SERT using the appropriate cell lines and radiolabeled

neurotransmitters.[4]

Materials:

HEK293 cells stably expressing human DAT (hDAT)

Poly-D-lysine coated 96-well plates

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Krebs-Ringer-HEPES (KRH) buffer

[³H]Dopamine (specific activity ~60-80 Ci/mmol)

GBR-12909 (or similar) as a positive control inhibitor

4-(1-Aminoethyl)oxan-4-ol stock solution in DMSO

Scintillation fluid and microplate scintillation counter

Procedure:

Cell Plating: Seed hDAT-HEK293 cells into a 96-well poly-D-lysine coated plate at a density

of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and

formation of a confluent monolayer.[6]

Compound Preparation: Prepare serial dilutions of 4-(1-Aminoethyl)oxan-4-ol and the

positive control (GBR-12909) in KRH buffer. The final DMSO concentration should not

exceed 0.1%.

Assay Initiation:
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Aspirate the growth medium from the wells.

Wash the cells once with 100 µL of KRH buffer.

Add 50 µL of the compound dilutions (or vehicle for total uptake control) to the appropriate

wells.

To determine non-specific uptake, add a high concentration of GBR-12909 (e.g., 10 µM) to

a set of wells.

Pre-incubate the plate at 37°C for 10-15 minutes.

Radioligand Addition: Add 50 µL of KRH buffer containing [³H]Dopamine to all wells for a final

concentration of ~10 nM.

Incubation: Incubate the plate at 37°C for 10 minutes. This time should be optimized to be

within the linear range of uptake.

Assay Termination:

Rapidly terminate the uptake by aspirating the solution.

Wash the cells three times with 150 µL of ice-cold KRH buffer.

Cell Lysis and Counting:

Add 50 µL of 1% SDS to each well to lyse the cells.

Add 150 µL of scintillation fluid to each well.

Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis:

Calculate specific uptake by subtracting the non-specific uptake (counts in the presence of

10 µM GBR-12909) from the total uptake (counts in the presence of vehicle).

Plot the percentage of inhibition against the logarithm of the compound concentration.
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Determine the IC50 value using a non-linear regression fit (sigmoidal dose-response).
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Caption: Experimental workflow for the neurotransmitter uptake assay.

Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 4-(1-
Aminoethyl)oxan-4-ol for a specific receptor (e.g., D2 dopamine receptor). This is crucial for

assessing selectivity and potential off-target effects.[5][7]

Materials:

Cell membranes prepared from CHO cells stably expressing the human D2 receptor

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH

7.4)

Radioligand (e.g., [³H]Spiperone for D2 receptors)

Non-labeled competitor for non-specific binding (e.g., Haloperidol)

4-(1-Aminoethyl)oxan-4-ol stock solution in DMSO

96-well filter plates (e.g., GF/B filters)

Vacuum manifold for filtration

Scintillation fluid and microplate scintillation counter

Procedure:

Reagent Preparation:

Prepare serial dilutions of 4-(1-Aminoethyl)oxan-4-ol in assay buffer.

Dilute the D2 receptor membranes in ice-cold assay buffer to a final concentration of 5-10

µg protein/well.

Dilute [³H]Spiperone in assay buffer to a final concentration near its Kd value (e.g., 0.2

nM).
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Assay Setup (in a 96-well plate):

Add 25 µL of assay buffer (for total binding) or a high concentration of Haloperidol (10 µM,

for non-specific binding) to the control wells.

Add 25 µL of the 4-(1-Aminoethyl)oxan-4-ol dilutions to the test wells.

Add 25 µL of [³H]Spiperone solution to all wells.

Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

Filtration:

Rapidly harvest the contents of each well onto the filter plate using a vacuum manifold.

Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound

radioligand.

Counting:

Allow the filter plate to dry completely.

Add 50 µL of scintillation fluid to each well.

Count the radioactivity retained on the filters using a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the competitor

concentration.

Determine the IC50 value from the resulting competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.[5]
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Protocol 3: In Vivo Behavioral Assessment (Mouse
Locomotor Activity)
This protocol provides a method to assess the in vivo effects of 4-(1-Aminoethyl)oxan-4-ol on

spontaneous locomotor activity in mice, a common initial screen for novel CNS-active

compounds.[8]

Materials:

Male C57BL/6 mice (8-10 weeks old)

Vehicle solution (e.g., saline with 5% Tween 80)

4-(1-Aminoethyl)oxan-4-ol formulated for intraperitoneal (i.p.) injection

Open-field activity chambers equipped with infrared beams to automatically track movement

Animal scale and syringes

Procedure:

Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment

begins.

Habituation: Place each mouse individually into an open-field chamber and allow it to explore

freely for 30 minutes to establish a baseline activity level.

Dosing:

Remove mice from the chambers and weigh them.

Administer the appropriate dose of 4-(1-Aminoethyl)oxan-4-ol (e.g., 1, 3, 10 mg/kg) or

vehicle via i.p. injection. Assign mice to treatment groups randomly.

Testing: Immediately return the mice to the same open-field chambers and record their

locomotor activity for 60-120 minutes. Key parameters to measure include total distance

traveled, horizontal activity, and vertical activity (rearing).
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Data Analysis:

Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the

drug's effect.

Calculate the total activity over the entire session for each mouse.

Compare the activity of the drug-treated groups to the vehicle-treated group using

appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test).

Hit-to-Lead Optimization Workflow
Once initial "hit" activity is confirmed for 4-(1-Aminoethyl)oxan-4-ol, a hit-to-lead (H2L)

process is initiated to improve its drug-like properties. The goal of the H2L stage is to identify

promising lead compounds for further development.[9][10]
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Caption: A typical hit-to-lead workflow in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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